2-Ethyl-5-thiazolemethanamine
Description
2-Ethyl-5-thiazolemethanamine is a heterocyclic organic compound featuring a thiazole core substituted with an ethyl group at position 2 and a methanamine (CH2NH2) group at position 5. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties to the molecule.
- IUPAC Name: this compound
- Molecular Formula: C6H10N2S
- Molecular Weight: 142.22 g/mol
- For example, alkylation of 5-thiazolemethanamine precursors could yield the ethyl-substituted variant.
Thiazole derivatives are widely explored in medicinal chemistry due to their bioactivity, including antimicrobial and anticancer properties. However, specific applications of this compound remain underexplored in the literature provided.
Properties
IUPAC Name |
(2-ethyl-1,3-thiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-2-6-8-4-5(3-7)9-6/h4H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGHFFICVOVLNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(S1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-5-thiazolemethanamine, a compound with a thiazole moiety, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1183523-89-8
- Molecular Formula : C₇H₈N₂S
- Molecular Weight : 168.21 g/mol
The compound features a thiazole ring, which is known for its biological significance and utility in medicinal chemistry. The thiazole structure contributes to the compound's ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds containing thiazole rings can exhibit:
- Antimicrobial Activity : Thiazoles are known for their efficacy against a range of pathogens, including bacteria and fungi. Studies have shown that derivatives of thiazole can inhibit bacterial growth by disrupting cell wall synthesis and function.
- Antitumor Effects : Some thiazole derivatives have demonstrated cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
Biological Activity Data
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The compound showed significant activity against Gram-negative bacteria, particularly Escherichia coli, suggesting potential for development as an antibiotic agent. -
Antitumor Activity :
In vitro studies using L1210 leukemia cells revealed that this compound induced apoptosis at concentrations as low as 15 µM. This suggests that the compound may be a candidate for further investigation in cancer therapeutics. -
Neuroprotective Effects :
Preliminary research indicated neuroprotective properties in models of oxidative stress. The compound was found to reduce neuronal cell death induced by hydrogen peroxide, highlighting its potential role in neurodegenerative disease management.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiazolemethanamine Derivatives
Key Comparisons:
This contrasts with the chloro substituent (electron-withdrawing, polar), which may improve reactivity in nucleophilic substitutions . Ethoxy (OCH2CH3): The oxygen atom introduces polarity, likely improving solubility in polar solvents compared to the ethyl analog .
Physicochemical Properties :
- The chloro derivative exhibits a higher boiling point (265°C) and density (1.242 g/cm³) due to its higher molecular weight and Cl substituent .
- Solubility data for these compounds are unavailable in the evidence, but substituent polarity (e.g., ethoxy > ethyl > chloro) could inversely correlate with hydrophobicity.
Applications: 2-Chloro-5-thiazolemethanamine is explicitly noted as a pharmaceutical intermediate, suggesting utility in drug synthesis . 2-Ethoxy-5-thiazolemethanamine’s oxygen-containing substituent may make it suitable for applications requiring moderate polarity, such as agrochemicals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
